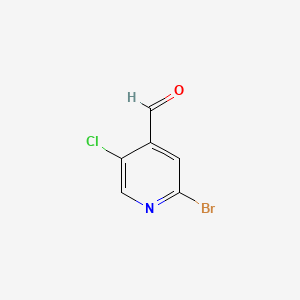

2-Bromo-5-chloropyridine-4-carboxaldehyde

Descripción general

Descripción

2-Bromo-5-chloropyridine-4-carboxaldehyde is a heterocyclic organic compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol . This compound is characterized by a pyridine ring substituted with bromine, chlorine, and a formyl group. It is primarily used in chemical research and synthesis due to its unique reactivity and structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloropyridine-4-carboxaldehyde typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine-4-carboxaldehyde. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-chloropyridine-4-carboxaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Pyridine-4-carboxylic acid derivatives.

Reduction Products: Pyridine-4-methanol derivatives.

Coupling Products: Biaryl compounds and other complex organic molecules.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-5-chloropyridine-4-carboxaldehyde serves as an essential intermediate in the synthesis of complex organic molecules. It is utilized in:

- Substitution Reactions: Producing various substituted pyridine derivatives.

- Oxidation Reactions: Leading to the formation of carboxylic acids.

- Reduction Reactions: Resulting in alcohol derivatives.

The compound's reactivity allows for the development of diverse chemical entities used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity: In vitro studies have demonstrated that it inhibits the growth of cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer), with IC values indicating significant potency . The mechanism involves kinase inhibition, which is crucial for cancer proliferation control.

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung) | 0.07 |

| HT29 (Colon) | 0.11 |

| MCF7 (Breast) | 35.6 |

- Neuroprotective Effects: The compound exhibits antioxidative properties, protecting neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Biological Studies

In biological research, this compound is employed to study enzyme mechanisms and receptor interactions. Its halogen substituents enhance binding affinities to various biological targets, making it a candidate for drug development aimed at modulating enzyme activities .

Anticancer Mechanism Study

A study examined the efficacy of this compound against several carcinoma cell lines. The findings indicated that it inhibits cell proliferation through apoptosis induction and cell cycle arrest mechanisms, highlighting its potential as a lead compound for developing new anticancer agents .

Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that treatment with this compound significantly reduced markers of oxidative stress and improved cognitive function compared to control groups. This suggests its viability as a candidate for further development in neuroprotective therapies .

Antimicrobial Efficacy

Investigations into the antimicrobial properties revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL. The bromine substituent may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-chloropyridine-4-carboxaldehyde involves its reactivity towards nucleophiles and electrophiles due to the presence of electron-withdrawing halogen atoms and the formyl group. These functional groups facilitate various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-2-chloropyridine-4-carboxaldehyde

- 2-Bromo-4-chloropyridine-3-carboxaldehyde

- 4-Bromo-2-chloropyridine-3-carboxylic acid

- 3-Bromo-5-chloro-4-hydroxybenzaldehyde

- 5-Bromo-2-chloropyridine-3-carbonitrile

Uniqueness

2-Bromo-5-chloropyridine-4-carboxaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .

Actividad Biológica

2-Bromo-5-chloropyridine-4-carboxaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals, including those targeting cancer and microbial infections. This article explores the biological activities associated with this compound, including its anticancer and antimicrobial properties, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of pyridine derivatives followed by formylation reactions. Various methods have been reported in the literature for its preparation, emphasizing its versatility as a synthetic building block in organic chemistry .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, derivatives incorporating this scaffold were tested against human lung adenocarcinoma (A549) cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with some reducing cell viability to 66% compared to control groups treated with standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | A549 | 12 | High selectivity for cancer cells |

| Compound B | HSAEC1-KT | 45 | Moderate cytotoxicity on non-cancerous cells |

| Compound C | A549 | 8 | Comparable to cisplatin |

The structure-activity relationship (SAR) studies suggested that modifications to the amino groups significantly affected the cytotoxic properties, indicating the importance of specific functional groups in enhancing biological activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound and its derivatives have been evaluated for antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Some derivatives demonstrated promising results, particularly against strains resistant to standard antibiotics like linezolid .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Notes |

|---|---|---|---|

| Compound D | MRSA | 32 | Effective against resistant strains |

| Compound E | E. coli | 64 | Moderate activity observed |

Case Studies

A notable case study involved the evaluation of a series of compounds based on the structure of this compound for their dual action against both cancerous cells and resistant bacterial strains. The study revealed that compounds with both anticancer and antimicrobial properties could be developed, offering a dual therapeutic approach .

Propiedades

IUPAC Name |

2-bromo-5-chloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHVMEJUYJSWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670315 | |

| Record name | 2-Bromo-5-chloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921630-14-0 | |

| Record name | 2-Bromo-5-chloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.